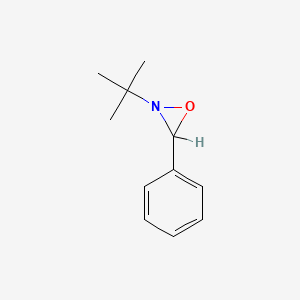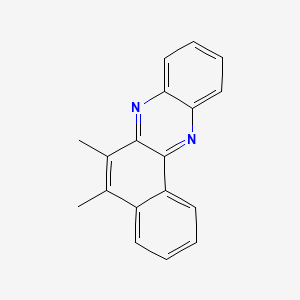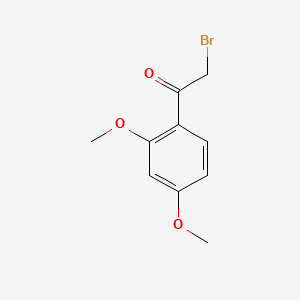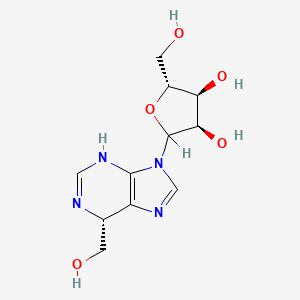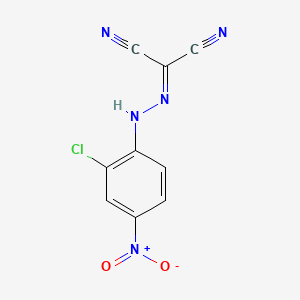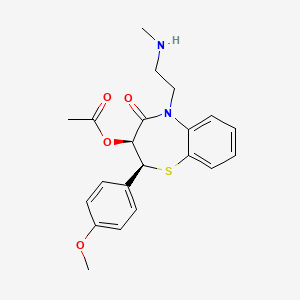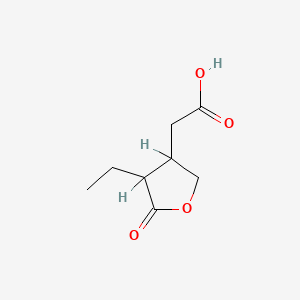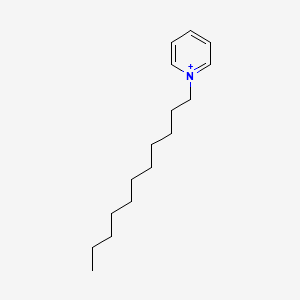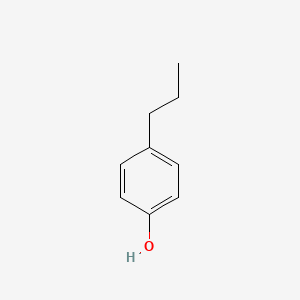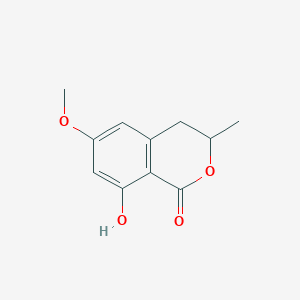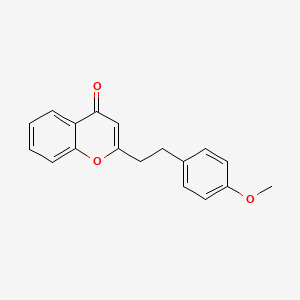
2-(4-Methoxyphenethyl)chromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-methoxyphenyl)ethyl)chromone is a member of the class of chromones that is chromone which is substituted by a 2-(4-methoxyphenyl)ethyl group at position 2. It is found in agarwood, a fragrant resinous heartwood from trees of the genus Aquilaria. It has a role as a plant metabolite. It is a member of chromones and a monomethoxybenzene. It derives from a chromone.
Wissenschaftliche Forschungsanwendungen
Isolation from Natural Sources : This compound has been isolated from natural sources like Chinese eaglewood [Aquilaria sinensis (Lour.) Gilg]. Studies have focused on its structural analysis through MS and NMR spectroscopic analysis (Dai et al., 2009; Dai et al., 2010) *(Dai et al., 2009)* *(Dai et al., 2010)*.
Anticancer Properties : A synthetic chromone derivative, 4'-methoxy-2-styrylchromone, has been identified as an inhibitor of tumor cell proliferation. It blocks tumor cells in the G2/M phase of the cell cycle and interferes with microtubules, suggesting potential as an antimitotic agent (Marinho et al., 2008) *(Marinho et al., 2008)*.
Inhibition of Neutrophil Pro-Inflammatory Responses : New derivatives of 2-(2-phenylethyl)-4H-chromen-4-one from Aquilaria sinensis have shown inhibitory activities on neutrophil pro-inflammatory responses, suggesting a potential role in anti-inflammatory therapies (Wang et al., 2018) *(Wang et al., 2018)*.
Production in Cell Suspension Cultures : Studies have explored the production of 2-(2-phenylethyl) chromones in cell suspension cultures of Aquilaria sinensis, highlighting the potential for controlled production of these compounds for various applications (Qi et al., 2005) *(Qi et al., 2005)*.
Pharmacokinetic Studies : The compound has been included in pharmacokinetic studies for understanding its behavior in biological systems, especially after oral administration, which is crucial for drug development and clinical applications (Xie et al., 2021) *(Xie et al., 2021)*.
Antibacterial Activities : Some derivatives of 2-(2-phenylethyl)chromone have demonstrated significant antibacterial activities, particularly against Staphylococcus aureus, including MRSA (methicillin-resistant Staphylococcus aureus) (Lei et al., 2018) *(Lei et al., 2018)*.
Eigenschaften
CAS-Nummer |
92911-82-5 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O3/c1-20-14-9-6-13(7-10-14)8-11-15-12-17(19)16-4-2-3-5-18(16)21-15/h2-7,9-10,12H,8,11H2,1H3 |
InChI-Schlüssel |
ZQBJPQZBIGVILA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



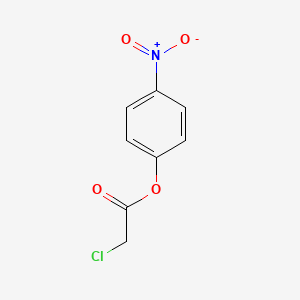
![N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1200778.png)
